

# Developing kinase inhibitors from quinoline scaffolds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-Bromo-8-chloroquinoline*

Cat. No.: *B1356022*

[Get Quote](#)

## Application Notes & Protocols

Topic: Developing Kinase Inhibitors from Quinoline Scaffolds: From Target Validation to Preclinical Evaluation

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important classes of drug targets. The quinoline ring system stands out as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its favorable structural and chemical properties.<sup>[1]</sup> This guide provides a comprehensive overview of the strategic development of novel kinase inhibitors based on the quinoline scaffold. We will delve into the rationale for target selection, detail robust protocols for biochemical and cell-based screening, explore the iterative process of lead optimization through structure-activity relationship (SAR) studies, and outline the essential steps for preclinical evaluation.

## The Quinoline Scaffold: A Cornerstone of Modern Kinase Inhibitor Design

The quinoline nucleus, an aromatic heterocyclic scaffold, is a recurring motif in a multitude of clinically successful kinase inhibitors.<sup>[2]</sup> Its prominence is not coincidental but is rooted in several key attributes that make it an ideal framework for inhibitor design:

- Structural Rigidity: The planar, bicyclic structure provides a rigid anchor that can reduce the entropic penalty of binding to the target kinase, often leading to higher affinity.
- Synthetic Tractability: The quinoline core is synthetically versatile, allowing for the introduction of diverse functional groups at various positions to fine-tune potency, selectivity, and pharmacokinetic properties.[\[1\]](#)
- Hydrogen Bonding Capacity: The nitrogen atom in the quinoline ring can act as a crucial hydrogen bond acceptor, frequently interacting with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.[\[2\]](#)

This combination of features has led to the development of several blockbuster drugs. A few notable examples are summarized below.

| Drug Name    | Primary Kinase Target(s) | Indication                                                                         |
|--------------|--------------------------|------------------------------------------------------------------------------------|
| Bosutinib    | BCR-ABL, Src             | Chronic Myelogenous Leukemia (CML) <a href="#">[3]</a> <a href="#">[4]</a>         |
| Lenvatinib   | VEGFR1-3, FGFR1-4, RET   | Thyroid Cancer, Renal Cell Carcinoma <a href="#">[3]</a>                           |
| Cabozantinib | c-Met, VEGFR2, RET       | Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma <a href="#">[3]</a> |
| Neratinib    | EGFR, HER2               | Breast Cancer <a href="#">[5]</a>                                                  |

## Target Selection and Rationale

The human genome contains over 500 protein kinases, but only a fraction have been successfully drugged.[\[6\]](#) The initial and most critical step in a drug discovery campaign is the selection of a compelling kinase target. The rationale is typically driven by strong evidence linking the kinase's hyperactivity to a specific pathology.

Common Quinoline-Inhibitor Targets:

- Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose mutation and overexpression drive proliferation in non-small cell lung cancer (NSCLC) and other epithelial tumors.[7][8]
- Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[9][10]
- BCR-ABL: A fusion oncoprotein with constitutive kinase activity that is the defining pathogenic driver of Chronic Myelogenous Leukemia (CML).[4][11]
- c-Met: A receptor tyrosine kinase implicated in cell motility, invasion, and proliferation. Its dysregulation is common in a variety of cancers.[3][12]

The diagram below illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK), a common class of kinase targets.

[Click to download full resolution via product page](#)

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.

# High-Throughput Screening (HTS) for Hit Identification

Once a target is selected, the next step is to identify "hits"—initial compounds that demonstrate activity against the kinase. This is typically accomplished through high-throughput screening (HTS) of large compound libraries.

**Causality Behind Assay Choice:** The choice of assay technology is critical. While traditional radiometric assays are considered a gold standard for their direct measurement of phosphorylation, non-radioactive methods such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and luminescence-based assays are often preferred for HTS due to their scalability, safety, and lower cost.<sup>[13][14]</sup> The Adapta™ Universal Kinase Assay, for example, is a TR-FRET-based platform that detects ADP formation, making it compatible with virtually any kinase.<sup>[13]</sup>

The workflow for a typical HTS campaign is shown below.



[Click to download full resolution via product page](#)

Caption: A typical workflow for a High-Throughput Screening (HTS) campaign.

## Protocol 1: In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a generalized procedure for determining a compound's IC<sub>50</sub> value using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).

**Principle:** Kinase activity depletes ATP in the reaction. The remaining ATP is used by luciferase to generate a luminescent signal. Higher kinase activity results in lower signal, while effective inhibition preserves ATP, leading to a higher signal.

**Self-Validation:** The protocol's integrity is maintained by including critical controls. The "no enzyme" control defines the 100% inhibition level (maximum signal), while the "vehicle" (DMSO) control defines the 0% inhibition level (basal kinase activity). A Z' factor calculation ( $Z' = 1 - (3\sigma_{\text{pos}} + 3\sigma_{\text{neg}}) / |\mu_{\text{pos}} - \mu_{\text{neg}}|$ ) should be performed during assay development; a value  $> 0.5$  indicates a robust and reliable assay.[\[15\]](#)

### Materials:

- Recombinant Kinase (e.g., VEGFR2, EGFR)
- Kinase Substrate (e.g., a specific peptide)
- Assay Buffer (containing MgCl<sub>2</sub>, DTT, etc.)
- ATP (at a concentration near the K<sub>m</sub> for the kinase)[\[16\]](#)
- Test Compounds (solubilized in DMSO)
- Kinase-Glo® Luminescence Reagent
- White, opaque 384-well assay plates
- Luminometer

### Procedure:

- **Compound Plating:** Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 100 nL) of each

compound dilution into the wells of a 384-well plate. Include wells with DMSO only for vehicle controls.

- Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in assay buffer. Add this mix to all wells except the "no enzyme" controls.
- Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitors to bind to the kinase before the reaction is initiated.[15]
- Reaction Initiation: Prepare an ATP solution in assay buffer. Add the ATP solution to all wells to start the kinase reaction.
- Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The exact time should be optimized to ensure the reaction is within the linear range.
- Signal Detection: Add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal. Incubate for 10 minutes to stabilize the signal.
- Data Acquisition: Read the luminescence on a plate reader.
- Data Analysis:
  - Normalize the data: Set the average signal from the "no enzyme" wells as 100% inhibition and the average signal from the "DMSO" wells as 0% inhibition.
  - Plot the percent inhibition versus the logarithm of the compound concentration.
  - Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

## Lead Optimization and Structure-Activity Relationship (SAR)

A "hit" from an HTS campaign is rarely a drug. It is merely a starting point. The subsequent phase, lead optimization, is an iterative cycle of chemical synthesis and biological testing designed to improve the compound's properties.[17] The goal is to enhance potency against

the target kinase, improve selectivity over other kinases (to reduce off-target effects), and optimize pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, and Excretion).

**Structure-Activity Relationship (SAR):** This is the process of correlating specific structural features of a molecule with its biological activity.[18] For a quinoline scaffold, medicinal chemists will systematically modify different positions on the ring system.



[Click to download full resolution via product page](#)

Caption: The iterative cycle of lead optimization driven by SAR.

**Hypothetical SAR for a 4-Anilinoquinoline Scaffold:** The table below summarizes hypothetical SAR trends for a generic 4-anilinoquinoline inhibitor targeting a kinase like EGFR, based on published literature.[8][19]

| Position on Quinoline | Modification                                                                       | Effect on Activity                                           | Rationale/Justification                                                                            |
|-----------------------|------------------------------------------------------------------------------------|--------------------------------------------------------------|----------------------------------------------------------------------------------------------------|
| C4-Anilino Group      | Small, electron-withdrawing groups (e.g., -Cl, -Br) on the aniline ring            | Often increases potency                                      | Can form specific halogen bonds or favorable hydrophobic interactions in the ATP pocket.           |
| C6 Position           | Introduction of solubilizing groups (e.g., morpholine, piperazine)                 | Improves pharmacokinetic properties (solubility, metabolism) | Balances the lipophilicity of the core scaffold, often required for oral bioavailability.          |
| C7 Position           | Small alkoxy groups (e.g., -OCH <sub>3</sub> , -OCH <sub>2</sub> CH <sub>3</sub> ) | Generally enhances potency                                   | Can occupy a specific hydrophobic pocket and orient the molecule for optimal hinge binding.        |
| C3 Position           | Cyano (-CN) or other small electron-withdrawing groups                             | Can increase affinity                                        | May form additional interactions with the receptor or modulate the electronics of the ring system. |

## Cellular and Preclinical Evaluation

A compound that is potent in a biochemical assay may not work in a living cell.[\[20\]](#) It must be able to cross the cell membrane, engage its target in a complex cellular environment, and elicit the desired biological response.

## Protocol 2: Cellular Target Engagement (Western Blot)

**Principle:** This protocol assesses if the inhibitor can block the kinase's activity inside a cancer cell. This is measured by detecting the phosphorylation status of a known downstream substrate of the target kinase. For example, for an EGFR inhibitor, one would measure the level of phosphorylated EGFR (p-EGFR).

**Procedure:**

- Cell Culture: Seed a relevant cancer cell line (e.g., A549 for EGFR inhibitors) in 6-well plates and grow to 70-80% confluence.
- Serum Starvation (Optional): To reduce basal signaling, cells can be incubated in serum-free media for 12-24 hours.
- Compound Treatment: Treat the cells with increasing concentrations of the quinoline inhibitor for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.
- Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for a short period (e.g., 15 minutes) to induce robust kinase phosphorylation. A non-stimulated control should be included.
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blot:
  - Load equal amounts of protein from each sample onto a polyacrylamide gel and separate by size via electrophoresis.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding.
  - Incubate the membrane with a primary antibody specific for the phosphorylated form of the target or its substrate (e.g., anti-p-EGFR).
  - Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  - Wash again and apply an enhanced chemiluminescence (ECL) substrate.

- Imaging and Analysis: Capture the chemiluminescent signal. Strip the membrane and re-probe with an antibody for the total protein (e.g., total EGFR) and a loading control (e.g., GAPDH or  $\beta$ -actin) to ensure equal protein loading. A dose-dependent decrease in the phosphorylated protein signal relative to the total protein indicates successful target inhibition.

## Protocol 3: Cell Viability / Proliferation Assay (MTT or CellTiter-Glo®)

**Principle:** This assay determines the effect of the inhibitor on the growth and viability of cancer cells. The MTT assay measures metabolic activity, while CellTiter-Glo® measures intracellular ATP levels as an indicator of cell viability.[\[17\]](#)

### Procedure:

- **Cell Seeding:** Seed cancer cells into a 96-well clear-bottom plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).
- **Incubation:** Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO<sub>2</sub>).
- **Reagent Addition:**
  - For MTT: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Then, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the crystals.
  - For CellTiter-Glo®: Add the CellTiter-Glo® reagent directly to the wells.
- **Data Acquisition:**
  - MTT: Read the absorbance at ~570 nm.
  - CellTiter-Glo®: Read the luminescence after a brief incubation.

- Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and calculate the GI50/IC50 value, which is the concentration of inhibitor that causes 50% reduction in cell growth/viability.

## In Vivo Evaluation: Xenograft Models

The final step before a compound can be considered a clinical candidate is to demonstrate its efficacy and safety in a living organism.[\[6\]](#)[\[21\]](#) In oncology, this is often done using a tumor xenograft model.

Conceptual Workflow:

- Model Selection: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
- Compound Formulation: The lead quinoline inhibitor is formulated in a vehicle suitable for administration to the animals (e.g., oral gavage or intraperitoneal injection).
- Dosing and Monitoring: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The compound is administered on a defined schedule (e.g., daily). Tumor volume and body weight are measured regularly.
- Efficacy Endpoint: The study concludes when tumors in the control group reach a predetermined size. Efficacy is measured as Tumor Growth Inhibition (TGI).
- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tumor samples can be collected to correlate drug exposure levels with target inhibition in the tumor tissue.

## Conclusion and Future Directions

The development of kinase inhibitors from quinoline scaffolds is a well-established and highly successful strategy in modern drug discovery. The journey from an initial concept to a preclinical candidate is a multi-disciplinary effort requiring a deep understanding of kinase biology, medicinal chemistry, and pharmacology. The protocols and workflows described herein provide a foundational framework for this process. Future efforts will likely focus on designing next-generation quinoline inhibitors that can overcome acquired drug resistance, exhibit novel mechanisms of action, and achieve even greater selectivity to improve safety profiles.[\[2\]](#)[\[22\]](#)

## References

- Miele, M., et al. (2022).
- Elsebaei, M. G., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). *ChemMedChem*. [\[Link\]](#)
- Elsebaei, M. G., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). *ChemMedChem*. [\[Link\]](#)
- Abdel-Gawad, N. M., et al. (2022).
- Singh, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
- Wang, W., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. *PubMed*. [\[Link\]](#)
- Abdel-Gawad, N. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). *MDPI*. [\[Link\]](#)
- Kumar, R., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- Kumar, R., et al. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. *Current Drug Targets*. [\[Link\]](#)
- Abdel-Gawad, N. M., et al. (2022).
- BioAssay Systems. Kinase Inhibitor Screening Services. *BioAssay Systems*. [\[Link\]](#)
- Talah, B., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
- Kauthale, S. S., et al. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. *Arabian Journal of Chemistry*. [\[Link\]](#)
- Cilibrizzi, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
- Kaur, H., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. *PubMed*. [\[Link\]](#)
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. *Reaction Biology*. [\[Link\]](#)
- Solomon, V. R., & Lee, H. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. *PubMed*. [\[Link\]](#)
- Kumar, A., et al. (2022). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. *Combinatorial Chemistry & High Throughput Screening*. [\[Link\]](#)

- El-Gamal, M. I., et al. (2015). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [\[Link\]](#)
- Houghtaling, J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. [\[Link\]](#)
- Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [\[Link\]](#)
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Oliveira, A. C., et al. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking. PubMed Central. [\[Link\]](#)
- Cui, J. J., et al. (2009). Structure activity relationships of quinoline-containing c-Met inhibitors. PubMed. [\[Link\]](#)
- ResearchGate. (2023). SAR-identified moieties responsible for activity in quinine 3.
- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [\[Link\]](#)
- Oliveira, A. C., et al. (2022). Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking.
- Bartz, T., et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. [\[Link\]](#)
- Cilibrizzi, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [\[Link\]](#)
- Wölfel, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [\[Link\]](#)
- Malarz, K., et al. (2023). Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations.
- Gaspar, N., et al. (2013). In Vitro and In Vivo Analysis of RTK Inhibitor Efficacy and Identification of Its Novel Targets in Glioblastomas. PubMed Central. [\[Link\]](#)
- Fiebig, H. H., et al. (2008). In vitro profiling of various small-molecule kinase inhibitors in panels of hematological and non hematological human tumor cell lines. AACR Journals. [\[Link\]](#)
- ResearchGate. Docking results of the compounds tested with ABL kinase in different...

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrids of Imatinib with Quinoline: Synthesis, Antimyeloproliferative Activity Evaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds [pubmed.ncbi.nlm.nih.gov]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]

- 19. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Developing kinase inhibitors from quinoline scaffolds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1356022#developing-kinase-inhibitors-from-quinoline-scaffolds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)